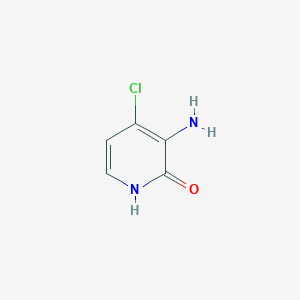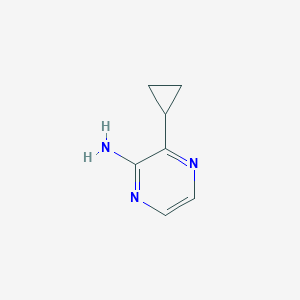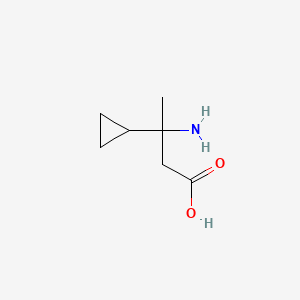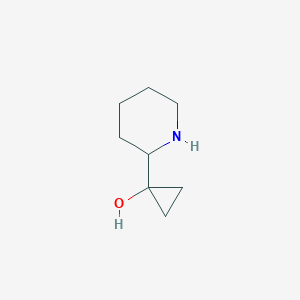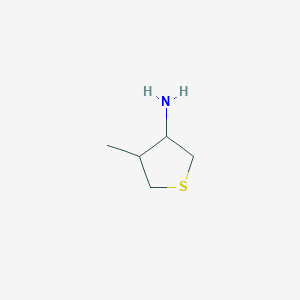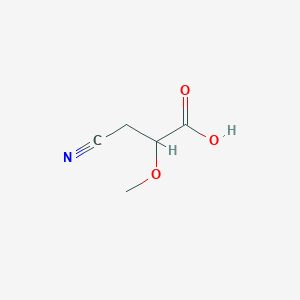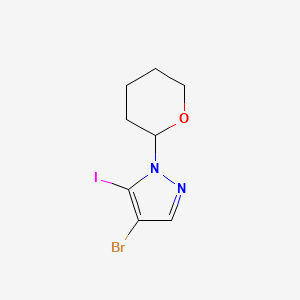
4-Bromo-5-iodo-1-(oxan-2-YL)pyrazole
Vue d'ensemble
Description
4-Bromo-5-iodo-1-(oxan-2-YL)pyrazole (BIOP) is an organic compound that is used in a wide range of scientific research applications. It is a heterocyclic compound that contains both bromine and iodine atoms. BIOP is a relatively new compound, and it has been subject to a number of studies in order to determine its properties and potential uses.
Applications De Recherche Scientifique
Structure and Tautomerism
The study of tautomerism in 4-bromo substituted 1H-pyrazoles, including X-ray crystallography and DFT calculations, has highlighted the predominance of 3-bromo tautomers over 5-bromo ones in both solid state and solution. This research is foundational in understanding the chemical behavior and applications of bromo-substituted pyrazoles in various scientific fields, such as material science and pharmaceutical chemistry (Trofimenko et al., 2007).
Color Tuning in Iridium Tetrazolate Complexes
The role of ancillary ligands, such as the deprotonated form of 2-(1H-tetrazol-5-yl)pyridine, in color tuning of iridium tetrazolate complexes has been explored. This research contributes to the understanding of how the nature of ancillary tetrazolate ligand affects the emission properties of iridium(III) complexes, which is vital for developing new materials for organic light-emitting devices (Stagni et al., 2008).
Synthesis of 4-Substituted Pyrazoles
A method for synthesizing 4-substituted-3, 5-bis(2-pyridyl)-1H-pyrazoles under mild conditions has been developed. This synthesis technique is crucial for creating a wide range of pyrazole derivatives with potential applications in pharmaceuticals and agrochemicals (Zhang et al., 2006).
Characterization and Biological Study
Research on 4-bromo-2-(1-substituted-5-aryl-pyrazolin-3yl)-naphthalen-1-ols has uncovered their significant antimicrobial activities. This study is instrumental in the development of new antimicrobial agents, showcasing the potential of bromo-substituted pyrazoles in medical applications (Sherkar & Bhandarkar, 2015).
Synthesis and Molecular Docking Studies
The synthesis and molecular docking studies of substituted benzofuran and pyrazole derivatives have been carried out, indicating their affinity to DNA GyrB protein. This research demonstrates the potential of these compounds in the development of novel therapeutics, particularly for targeting bacterial infections (Sanjeeva et al., 2021).
C-H Arylation of Pyrazoles
A novel approach to the synthesis of complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation has been introduced. This method provides a new pathway for creating highly substituted pyrazoles, which could have wide-ranging applications in pharmaceutical development (Goikhman et al., 2009).
Propriétés
IUPAC Name |
4-bromo-5-iodo-1-(oxan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrIN2O/c9-6-5-11-12(8(6)10)7-3-1-2-4-13-7/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPMYZSOSLJDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=C(C=N2)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



